molecular formula C22H27N3O2 B11160704 N-(4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}phenyl)propanamide

N-(4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}phenyl)propanamide

Cat. No.: B11160704
M. Wt: 365.5 g/mol
InChI Key: MYAPNDMRVSUMTB-UHFFFAOYSA-N
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Description

N-(4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}phenyl)propanamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethylphenyl group and a carbonyl group attached to a phenyl ring, which is further connected to a propanamide moiety. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}phenyl)propanamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Substitution with 2,3-Dimethylphenyl Group: The protected piperazine is then reacted with 2,3-dimethylphenyl bromide under basic conditions to introduce the 2,3-dimethylphenyl group.

    Attachment of the Carbonyl Group: The resulting compound is then subjected to a reaction with a carbonylating agent such as phosgene or triphosgene to introduce the carbonyl group.

    Formation of the Propanamide Moiety: Finally, the compound is reacted with propanoyl chloride in the presence of a base to form the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the phenyl ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine or phenyl derivatives.

Scientific Research Applications

N-(4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}phenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.

    Biological Research: It is used in biological assays to study receptor binding and enzyme inhibition.

    Chemical Research: The compound serves as a building block in the synthesis of more complex molecules and is used in structure-activity relationship (SAR) studies.

    Industrial Applications: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}phenyl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, modulating their activity and leading to various pharmacological effects. The compound may also inhibit certain enzymes, affecting biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}phenyl)propanamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the propanamide moiety. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

N-[4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]phenyl]propanamide

InChI

InChI=1S/C22H27N3O2/c1-4-21(26)23-19-10-8-18(9-11-19)22(27)25-14-12-24(13-15-25)20-7-5-6-16(2)17(20)3/h5-11H,4,12-15H2,1-3H3,(H,23,26)

InChI Key

MYAPNDMRVSUMTB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3C)C

Origin of Product

United States

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